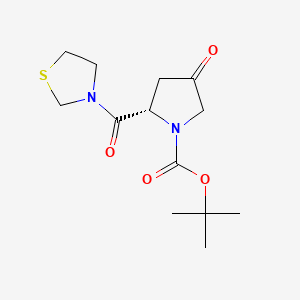

(S)-tert-Butyl 4-oxo-2-(thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl (2S)-4-oxo-2-(1,3-thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O4S/c1-13(2,3)19-12(18)15-7-9(16)6-10(15)11(17)14-4-5-20-8-14/h10H,4-8H2,1-3H3/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULXKZRPRLJGLDM-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(=O)CC1C(=O)N2CCSC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC(=O)C[C@H]1C(=O)N2CCSC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

401564-36-1 | |

| Record name | tert-butyl (2S)-4-oxo-2-(1,3-thiazolidin-3-yl carbonyl)pyrrolidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and Initial Coupling

The most widely reported method involves coupling N-Boc-4-oxo-L-proline (compound IV) with cysteamine hydrochloride in the presence of formaldehyde. The reaction proceeds under Schlenk conditions at -10°C to 0°C, using N,N-diisopropylethylamine (DIPEA) as an acid scavenger. The first step generates a thiazolidine intermediate through a nucleophilic attack of cysteamine’s amine group on the carbonyl carbon of formaldehyde, followed by cyclization.

Key parameters include:

Workup and Crystallization

After 2 hours of stirring, the reaction mixture is concentrated under reduced pressure to a residue volume of 80–120 ml. Ethyl acetate extraction followed by acid-base washing (1 M HCl and 20% NaCl) removes unreacted reagents. Crystallization via heptane addition yields the title compound as an off-white solid with 85–87% yield and ≥99% HPLC purity .

Table 1: Optimization of Two-Step Synthesis

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Temperature | -10°C to 0°C | Prevents epimerization |

| DIPEA Equivalents | 1.2 eq | Neutralizes HCl efficiently |

| Crystallization Solvent | Heptane | Enhances crystal homogeneity |

Oxidation of (2S,4R)-4-Hydroxyproline Derivatives

Hydroxyproline-Thiazolidine Coupling

An alternative route starts with (2S,4R)-4-hydroxyproline, which is coupled to thiazolidine using 1-hydroxybenzotriazole (HOBT) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in dimethylformamide (DMF). This method achieves 62% yield in the coupling step, forming 3-[(2S,4R)-1-tert-butoxycarbonyl-4-hydroxypyrrolidin-2-ylcarbonyl]thiazolidine.

Sulfur Trioxide-Mediated Oxidation

The hydroxy group at the 4-position is oxidized to a ketone using a sulfur trioxide-pyridine complex in dichloromethane (DCM) and dimethyl sulfoxide (DMSO). Triethylamine acts as a base, stabilizing the reactive oxo-sulfonium intermediate.

Comparative Analysis of Methodologies

Yield and Scalability

The two-step synthesis from N-Boc-4-oxo-L-proline offers superior yield (85–87%) compared to the hydroxyproline route (55%). However, the latter provides better stereochemical control, as the (2S,4R) configuration of hydroxyproline avoids racemization during coupling.

Purity and Characterization

Both methods produce high-purity material (>99%), validated by HPLC and ¹H-NMR. Key NMR signals include:

-

δ 1.47 ppm : tert-butyl group (9H, singlet).

Industrial-Scale Considerations

Solvent Selection and Recycling

Ethyl acetate and heptane are preferred for extraction and crystallization due to low toxicity and ease of recycling. DMF, while effective in coupling reactions, requires rigorous removal due to its high boiling point (153°C).

Catalytic System Optimization

Replacing EDC/HOBT with greener alternatives like COMU (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) could reduce reaction time and waste.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl 4-oxo-2-(thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

(S)-tert-Butyl 4-oxo-2-(thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological assays.

Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-tert-Butyl 4-oxo-2-(thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present. The pathways involved often include binding to active sites of enzymes, altering their activity, and affecting downstream biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Structural Analogues

The following table compares the target compound with structurally related molecules:

Key Observations:

Teneligliptin Impurity C (C₁₃H₂₂N₂O₄S) differs by replacing the 4-oxo group with a 4-hydroxy group , increasing molecular weight by 2.02 g/mol . This subtle change impacts solubility and reactivity, making it a critical quality-control marker in Teneligliptin production.

Spiro-pyrrolidine-oxindole (Compound 328) incorporates a spiro-indole-pyrrolidine system and a triisopropylsilyl-protected alkyne, resulting in a significantly higher molecular weight (628.35 g/mol ) and distinct biological activity .

Spiro-triazaspiro derivatives (e.g., QD-9800) lack the thiazolidine moiety but feature spirocyclic nitrogen systems, enhancing their utility in kinase inhibitor development .

Stability and Handling:

- The target compound requires storage at 2–8°C to prevent degradation , while Teneligliptin Impurity C (hydroxy analog) may exhibit greater hygroscopicity due to the polar hydroxy group .

Spectroscopic Data:

Pharmaceutical Relevance

Biological Activity

(S)-tert-Butyl 4-oxo-2-(thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate, with CAS number 401564-36-1, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of (S)-tert-Butyl 4-oxo-2-(thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate is with a molecular weight of 300.37 g/mol. It features a thiazolidine moiety, which is known to contribute to various biological activities.

| Property | Value |

|---|---|

| CAS Number | 401564-36-1 |

| Molecular Formula | C13H20N2O4S |

| Molecular Weight | 300.37 g/mol |

| Purity | Not specified |

| Storage Conditions | Sealed in dry, 2-8°C |

Anticancer Activity

Research has indicated that thiazolidine derivatives exhibit promising anticancer properties. The incorporation of the thiazolidine ring in (S)-tert-butyl 4-oxo-2-(thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate may enhance its cytotoxic effects against various cancer cell lines. For instance, studies have shown that related compounds can induce apoptosis in cancer cells through the modulation of Bcl-2 family proteins and other apoptotic pathways .

Case Study:

In a study examining the impact of thiazolidine derivatives on cancer cell proliferation, it was found that certain analogs demonstrated IC50 values lower than standard chemotherapeutic agents like doxorubicin, indicating superior efficacy against specific cancer types .

Anticonvulsant Activity

Thiazolidine-containing compounds have also been explored for their anticonvulsant properties. The structure of (S)-tert-butyl 4-oxo-2-(thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate suggests potential interaction with GABAergic systems, which are crucial for seizure control .

Research Findings:

A series of thiazole-integrated pyrrolidinone compounds were synthesized and tested for anticonvulsant activity. The SAR (structure–activity relationship) analysis revealed that modifications to the thiazolidine moiety significantly influenced potency, suggesting that (S)-tert-butyl 4-oxo-2-(thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate may exhibit similar effects .

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of this compound indicate potential efficacy against various bacterial strains. The presence of the thiazolidine ring is thought to enhance membrane permeability, allowing for better interaction with microbial targets .

The biological activity of (S)-tert-butyl 4-oxo-2-(thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate can be attributed to several mechanisms:

- Apoptosis Induction: Modulation of apoptotic pathways through interactions with Bcl-2 proteins.

- GABA Receptor Interaction: Potential enhancement of GABAergic neurotransmission leading to anticonvulsant effects.

- Membrane Disruption: Increased permeability leading to antimicrobial action.

Q & A

Q. What are the recommended synthetic routes for (S)-tert-Butyl 4-oxo-2-(thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate, and how can reaction conditions be optimized?

The synthesis typically involves multi-step protocols, including cyclization and functional group protection/deprotection. For example, a related pyrrolidine derivative was synthesized via mixed anhydride formation using DIPEA (diisopropylethylamine) and CH₂Cl₂ as a solvent, followed by nucleophilic substitution with thiazolidine derivatives . Key optimization steps include:

- Temperature control : Reactions are often conducted at room temperature to avoid side reactions.

- Purification : Flash chromatography (e.g., 0–100% ethyl acetate/hexane gradient) ensures high purity .

- Yield improvement : Stoichiometric adjustments (e.g., 1.2 equivalents of nucleophiles) and extended reaction times (overnight stirring) enhance conversion rates .

Q. How can researchers characterize the stereochemical purity of this compound?

Chiral HPLC and NMR spectroscopy are critical:

- HPLC : Use chiral columns (e.g., Chiralpak® AD-H) with hexane/isopropanol mobile phases to resolve enantiomers. Retention time consistency confirms stereochemical integrity.

- NMR : NOESY (Nuclear Overhauser Effect Spectroscopy) detects spatial proximity of protons, verifying the (S)-configuration at the pyrrolidine ring .

- Polarimetry : Specific rotation values (e.g., [α]²⁵D) should align with literature data for validated stereochemistry .

Q. What analytical techniques are essential for monitoring reaction progress?

- LC-MS : Tracks intermediate formation (e.g., mixed anhydrides) and product mass ([M+H]⁺ = 301.37) .

- TLC : Silica gel plates with UV visualization confirm reagent consumption.

- IR spectroscopy : Identifies carbonyl stretches (C=O at ~1700 cm⁻¹) and thiazolidine C-S bonds (~680 cm⁻¹) .

Advanced Research Questions

Q. How does the thiazolidine-3-carbonyl moiety influence the compound’s biological activity in drug discovery?

The thiazolidine ring enhances binding affinity to enzymes (e.g., proteases) via sulfur-mediated hydrophobic interactions. Comparative studies show:

- Substituent effects : Larger substituents on the thiazolidine ring reduce binding affinity due to steric hindrance, as observed in analogs with phenyl groups .

- Mechanistic insights : Molecular docking simulations (using AutoDock Vina) reveal hydrogen bonding between the thiazolidine sulfur and catalytic residues in target proteins .

Q. What experimental strategies resolve contradictions in solubility data across studies?

Discrepancies often arise from solvent polarity and crystallinity:

- Controlled recrystallization : Use ethyl acetate/hexane mixtures to isolate polymorphs, then compare solubility in DMSO or PBS buffer .

- Thermogravimetric analysis (TGA) : Quantifies residual solvent content, which artificially alters solubility measurements .

- Cross-validation : Replicate studies using standardized protocols (e.g., shake-flask method at 25°C) .

Q. How can researchers leverage the compound’s chiral centers for asymmetric catalysis?

The (S)-configured pyrrolidine acts as a chiral auxiliary:

- Catalytic applications : In Mannich reactions, the thiazolidine carbonyl group directs stereoselectivity, achieving >90% enantiomeric excess (ee) in β-amino alcohol synthesis .

- Kinetic resolution : Use lipases (e.g., Candida antarctica) to selectively hydrolyze one enantiomer, optimizing ee .

Q. What safety protocols are critical for handling this compound given its hazard profile?

- Personal protective equipment (PPE) : Wear nitrile gloves and goggles due to H315 (skin irritation) and H319 (eye damage) warnings .

- Ventilation : Conduct reactions in fume hoods to prevent inhalation of vapors (H335) .

- Spill management : Neutralize acidic residues with sodium bicarbonate before disposal .

Methodological Considerations

8. Designing stability studies for long-term storage:

- Temperature : Store at 2–8°C in sealed, argon-purged vials to prevent oxidation .

- Degradation analysis : Monitor via accelerated stability testing (40°C/75% RH for 6 months) with HPLC to detect hydrolytic byproducts .

9. Addressing low yields in large-scale synthesis:

- Process intensification : Switch from batch to flow chemistry for better heat/mass transfer.

- Catalyst screening : Test Pd/C or Raney nickel for selective hydrogenation of intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.